Brevinin-2-RA12 is primarily isolated from the skin of the Rana species, specifically Rana rugulosa. The extraction process typically involves the collection of skin secretions, followed by purification methods such as high-performance liquid chromatography. The peptide's cDNA encoding has been identified through molecular cloning techniques, allowing for detailed analysis and characterization of its properties .
Brevinin-2-RA12 falls under the classification of antimicrobial peptides (AMPs), which are small, naturally occurring peptides that play critical roles in innate immunity. These peptides are categorized based on their structure, charge, and mechanism of action. The brevinin-2 family is particularly noted for its positive charge and amphipathic nature, which facilitate interactions with microbial membranes .
The synthesis of Brevinin-2-RA12 involves several steps:
The synthesis protocol typically involves:
Brevinin-2-RA12 exhibits a characteristic amphipathic structure conducive to its function as an antimicrobial agent. The secondary structure predictions suggest that it may adopt alpha-helical conformations in membrane-mimicking environments.
The molecular mass and theoretical isoelectric point can be analyzed using bioinformatics tools such as ProtParam. These parameters are crucial for understanding the peptide's solubility and interaction with biological membranes .
Brevinin-2-RA12 interacts with microbial membranes through electrostatic and hydrophobic interactions. These reactions lead to membrane disruption, resulting in bacterial cell lysis.
The binding affinity and kinetics can be studied using fluorescence-based assays or circular dichroism spectroscopy to observe conformational changes upon interaction with lipopolysaccharides or membrane models .
The mechanism by which Brevinin-2-RA12 exerts its antimicrobial effects involves:
Experimental studies often quantify the antimicrobial activity through minimum inhibitory concentration assays against various bacterial strains, demonstrating its efficacy in neutralizing pathogens.
Brevinin-2-RA12 typically appears as a white powder when lyophilized. It is soluble in aqueous solutions at physiological pH levels.
The peptide exhibits stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light. Its hydrophobicity contributes significantly to its antimicrobial properties .
Brevinin-2-RA12 has potential applications in several scientific fields:
Brevinin-2-RA12 belongs to the extensively diversified Brevinin-2 antimicrobial peptide (AMP) family, first identified in the skin secretions of Odorrana andersonii (Anderson’s torrent frog). This species inhabits high-elevation streams in Southeast Asia, an environment characterized by high microbial pressure that has driven the evolution of potent defense molecules [3]. Genomic analyses confirm that Brevinin-2-RA12 shares a common ancestral gene with other Brevinin-2 peptides found in Ranidae frogs, such as Sylvirana guentheri (Brevinin-2GHk) and Lithobates septentrionalis (Brevinin-2-related peptide) [3] [6]. The precursor gene architecture—comprising a signal peptide, an acidic spacer domain, and a mature peptide region—is conserved across these lineages, indicating a shared evolutionary origin dating back to the Cretaceous period (~100 MYA) when Neobatrachian frogs diversified globally [1].
Unique to O. andersonii is a 33-amino-acid mature peptide featuring a C-terminal "Rana box" (Cys²⁷-Lys³⁰-Cys³³) stabilized by a disulfide bridge, critical for structural stability in aquatic habitats [3] [8]. Phylogenetic reconstructions using maximum-likelihood methods place Brevinin-2-RA12 within a distinct clade of South Asian Ranidae peptides, demonstrating ≥85% sequence homology with Brevinin-2 isoforms from Odorrana grahami and Odorrana livida, yet ≤40% homology with North American Lithobates homologs [6]. This biogeographic pattern underscores the role of geographic isolation in speciation and peptide diversification.
Species | Peptide Name | Length (aa) | Net Charge | Key Residues | Rana Box |
---|---|---|---|---|---|
Odorrana andersonii | Brevinin-2-RA12 | 33 | +5 | Cys²⁷, Lys³⁰, Cys³³ | Present |
Sylvirana guentheri | Brevinin-2GHk | 34 | +5 | Cys¹⁸, Lys²³, Cys²⁴ | Present |
Lithobates septentrionalis | Brevinin-2RP | 22 | +3 | N/A | Absent |
Rana brevipoda | Brevinin-2 prototype | 34 | +4 | Cys²⁷, Lys²⁸, Cys³³ | Present |
The Brevinin-2 precursor gene exhibits a tripartite organization across Ranidae: a 22–25 aa signal peptide, a variable acidic spacer (rich in Glu/Asp), and the mature AMP domain. Genomic comparisons reveal that Brevinin-2-RA12 localizes to a microsyntenic region conserved in Odorrana and Hylarana genomes, flanked by housekeeping genes COX6B1 (5’) and SLC25A5 (3’), suggesting selective maintenance of this locus over 50 million years [1] [7]. Unlike temporins or esculentins—which show lineage-specific gene losses—Brevinin-2 genes have expanded via tandem duplications in torrent frogs (Odorrana), resulting in multi-isoform clusters (e.g., RA12, RA13, RA14) [1].
Transcriptomic studies of O. andersonii skin secretions identify Brevinin-2-RA12 as the dominant AMP, constituting ~15% of all defense peptides. Its cDNA encodes a 68-residue prepropeptide (Signal: 1–22, Spacer: 23–45, Mature: 46–68), with the spacer’s anionic properties preventing premature interaction with cationic AMPs in granular glands [3] [8]. Cross-species analysis indicates that Odorrana and Hoplobatrachus (e.g., H. rugulosus) share a recent common ancestor, evidenced by 92% nucleotide identity in Brevinin-2 precursor mRNAs, whereas European Rana temporaria homologs display only 70% identity due to earlier divergence [1] [7].
Taxon | Exon Count | Signal Peptide Length | Spacer Region pI | Mature Peptide Diversity | Post-Translational Modifications |
---|---|---|---|---|---|
Odorrana spp. | 3 | 22 aa | 3.5–4.0 | High (≥8 isoforms) | C-terminal amidation, Disulfide bonds |
Hylarana spp. | 3 | 24 aa | 4.0–4.5 | Moderate (3–5 isoforms) | Disulfide bonds |
Lithobates spp. | 3 | 25 aa | 4.5–5.0 | Low (1–2 isoforms) | N-terminal acetylation |
Pelophylax spp. | 3 | 23 aa | 3.8–4.2 | High (≥6 isoforms) | Disulfide bonds, Glycosylation |
Brevinin-2-RA12 has undergone positive selection (dN/dS >1) at specific codons, particularly in the mature peptide domain, driven by co-evolution with microbial pathogens. Residues Lys⁷, Gly¹², and Val²⁰ exhibit the highest substitution rates, enhancing membrane disruption via optimized hydrophobicity and charge distribution [1] [6]. O. andersonii inhabits microbially dense aquatic ecosystems, exerting persistent pressure on AMP efficacy. Experimental studies demonstrate that Brevinin-2-RA12 analogs with Lys⁷→Ala substitutions show 4-fold reduced activity against Aeromonas hydrophila—a common frog pathogen—confirming the adaptive value of cationic residues [6] [8].
Comparative phylogenetics reveals that the Brevinin-2 family in Odorrana has diversified faster than in terrestrial frogs (e.g., Rana), with gene turnover rates 1.8× higher. This acceleration correlates with increased microbial diversity in aquatic niches [3]. Additionally, climate fluctuations during the Miocene (~23–5 MYA) fragmented Odorrana populations, leading to allopatric speciation and peptide divergence. For example, isolated populations of O. andersonii in Yunnan (China) express Brevinin-2-RA12 variants with Leu¹⁴→Pro mutations, which confer enhanced helicity and biofilm penetration [8].
Residue Position | dN/dS Ratio | Function | *Conservation in *Odorrana (%) |
---|---|---|---|
Lys⁷ | 2.1 | Membrane anchoring, Charge mediation | 98% |
Gly¹² | 1.8 | Helical flexibility | 85% |
Val²⁰ | 1.6 | Hydrophobic core stabilization | 92% |
Cys²⁷ | 0.3 | Structural (disulfide bond) | 100% |
Geographic variation in pathogen loads further shapes Brevinin-2-RA12 evolution. Frogs from lowland habitats express isoforms with higher net charges (+6 to +7) to counter Gram-negative bacteria, while high-altitude populations produce more hydrophobic variants effective against fungi [3] [8]. This micro-adaptation underscores the role of environmental heterogeneity in fine-tuning AMP efficacy within a single species.
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